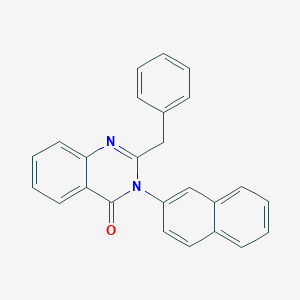
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzophenone with benzyl bromide and naphthalene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or naphthyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxyl groups, while reduction may produce alcohol or amine derivatives.
Aplicaciones Científicas De Investigación
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-3-phenylquinazolin-4-one
- 2-Benzyl-3-(2-methylphenyl)quinazolin-4-one
- 2-Benzyl-3-(4-methoxyphenyl)quinazolin-4-one
Uniqueness
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
41048-12-8 |
|---|---|
Fórmula molecular |
C25H18N2O |
Peso molecular |
362.4g/mol |
Nombre IUPAC |
2-benzyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C25H18N2O/c28-25-22-12-6-7-13-23(22)26-24(16-18-8-2-1-3-9-18)27(25)21-15-14-19-10-4-5-11-20(19)17-21/h1-15,17H,16H2 |
Clave InChI |
WFVIMGKRHLBPTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















